(3R,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Description
This compound is a piperidine derivative featuring two critical protecting groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A photolabile group widely used in peptide synthesis for temporary amine protection, removable under mild basic conditions .
- Boc (tert-butoxycarbonyl): A acid-labile protecting group stable under basic conditions, commonly employed in orthogonal protection strategies .
The stereochemistry (3R,4S) and carboxylic acid moiety suggest its role as a chiral building block in medicinal chemistry, particularly for constrained peptide analogs or protease inhibitors. Its structural rigidity and dual protection make it valuable in solid-phase synthesis workflows.
Properties
IUPAC Name |
(3R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-22(20(14-28)23(29)30)27-24(31)33-15-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-11,20-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t20-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMHEQBIDTWLHP-IRLDBZIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are introduced to protect the amine functionalities during subsequent reactions.
Functional Group Transformations: Various functional groups are introduced or modified through reactions such as esterification, amidation, and carbamate formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce or modify functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(3R,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as a building block for more complex industrial products.
Mechanism of Action
The mechanism of action of (3R,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Piperidine vs. Pyrrolidine Derivatives
- (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic Acid ():
- Structural Difference : Five-membered pyrrolidine ring vs. six-membered piperidine.
- Impact : Reduced conformational flexibility in pyrrolidine derivatives may enhance target binding specificity but limit adaptability to diverse binding pockets. Piperidine’s larger ring size allows for more substituent positions, enabling tailored interactions .
2.2. Substituent Variations on Piperidine
- 3-(1-Fmoc-piperidin-4-yl)-propanoic Acid (): Structural Difference: Propanoic acid chain at the 4-position vs. carboxylic acid at the 3-position in the target compound. However, steric bulk may reduce membrane permeability .
- 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic Acid (): Structural Difference: Phenyl substituent at the 3-position. The target compound’s Fmoc group offers a reactive handle for further functionalization .
2.3. Functional Group Modifications
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic Acid (): Structural Difference: Amino acid side chain (propanoic acid) linked to the piperidine. Impact: Mimics natural amino acids, making it suitable for peptide mimetics. The target compound’s carboxylic acid at the 3-position may favor interactions with charged residues in enzymatic active sites .
3.1. Physical Properties
- Melting Points and Solubility :
Biological Activity
(3R,4S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, also known as a complex piperidine derivative, is notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound has garnered interest due to its structural features that suggest significant interactions with biological targets.
- Molecular Formula : C26H31NO5
- Molecular Weight : 437.52804 g/mol
- CAS Number : 267230-44-4
The biological activity of this compound is primarily attributed to its ability to modulate specific protein interactions and cellular pathways. Its structure includes a piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) group, which are known to influence binding affinity and specificity towards various biological targets.
Key Mechanisms:
- Positive Allosteric Modulation : The compound acts as a positive allosteric modulator (PAM) for certain chromodomain-containing proteins, enhancing their interaction with nucleic acids and influencing gene expression regulation .
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in chromatin remodeling and transcriptional repression, thereby affecting cellular processes such as proliferation and differentiation.
1. Anticancer Properties
Research indicates that derivatives of this compound exhibit anticancer properties by targeting Polycomb group proteins, which are crucial in maintaining stem cell identity and regulating gene expression related to tumorigenesis. For instance, studies have shown that such compounds can disrupt the recruitment of Polycomb Repressive Complex 1 (PRC1) to target genes, leading to reactivation of silenced genes associated with cancer .
2. Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. By modulating pathways involved in neuroinflammation and apoptosis, it could potentially be beneficial in treating neurodegenerative diseases .
Case Study 1: In Vitro Efficacy
A study conducted on various cell lines demonstrated that the compound significantly increased the expression of green fluorescent protein (GFP) in a dose-dependent manner when used in conjunction with CBX7 inhibitors. This suggests its potential role in reversing transcriptional repression mediated by Polycomb proteins .
Case Study 2: Structural Activity Relationship (SAR)
Investigations into the structure-activity relationship revealed that modifications to the tert-butoxycarbonyl group significantly impacted the compound's solubility and cellular efficacy. Compounds with increased lipophilicity showed enhanced cellular activity but at the cost of solubility, which poses challenges for formulation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H31NO5 |
| Molecular Weight | 437.52804 g/mol |
| CAS Number | 267230-44-4 |
| Biological Activity | Anticancer, Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
